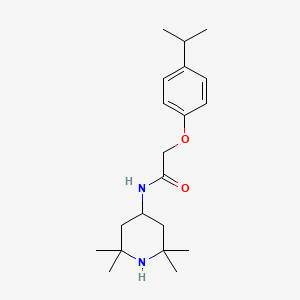![molecular formula C14H14N4 B5745811 2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5745811.png)
2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential application as a therapeutic agent. This compound belongs to the class of triazolopyrimidines, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of microorganisms. The compound may also disrupt the integrity of the cell membrane, leading to the leakage of cellular contents and ultimately cell death.
Biochemical and Physiological Effects:
2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. The compound has also been found to exhibit antitumor activity, and has been tested against a variety of cancer cell lines. In addition, the compound has been found to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its broad spectrum of activity against various microorganisms. This makes it a useful tool for studying the mechanisms of action of antimicrobial agents. However, one limitation of using this compound is its potential toxicity to human cells. Therefore, it is important to use appropriate safety measures when handling the compound.
Future Directions
There are several potential future directions for research on 2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine. One area of interest is the development of new derivatives of the compound with improved activity and selectivity against specific microorganisms. Another potential direction is the study of the compound's mechanism of action at the molecular level, which could lead to the development of new antimicrobial agents. Additionally, the compound's potential application as an antitumor agent warrants further investigation. Finally, the compound's potential use in combination therapy with other antimicrobial agents could be explored.
Synthesis Methods
The synthesis of 2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been reported in the literature. One of the most commonly used methods involves the reaction of 2-aminobenzylamine with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. This method has been found to be efficient and yields high purity products.
Scientific Research Applications
2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential application as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, antifungal, and antiviral properties. The compound has been tested against a variety of pathogens, including bacteria, fungi, and viruses, and has been found to be effective in inhibiting their growth.
properties
IUPAC Name |
2-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-10-8-11(2)18-14(15-10)16-13(17-18)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMVLQQGLGNOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5745732.png)


![7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5745752.png)

![N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5745756.png)
![2-(4-ethoxyphenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5745763.png)
![4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5745769.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5745781.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5745792.png)
![1-[2-(2,5-dichlorophenoxy)ethyl]piperidine](/img/structure/B5745797.png)
